1,1,2,2-tetrafluoroethane-1-sulfonyl chloride
Description
1,1,2,2-Tetrafluoroethane-1-sulfonyl chloride (CAS: 627887-40-5) is a fluorinated sulfonyl chloride with the molecular formula C₂H₂ClF₄O₂S and a molecular weight of 222.61 g/mol . It is characterized by a sulfonyl chloride (-SO₂Cl) group attached to a tetrafluoroethane backbone. This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives and specialty polymers .
Properties
CAS No. |
374-42-5 |
|---|---|
Molecular Formula |
C2HClF4O2S |
Molecular Weight |
200.54 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoroethanesulfonyl chloride |
InChI |
InChI=1S/C2HClF4O2S/c3-10(8,9)2(6,7)1(4)5/h1H |
InChI Key |
KNVMLYXDZUGCQJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)S(=O)(=O)Cl)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Radical Sulfonation with Chlorosulfonic Acid
Radical-mediated sulfonation employs chlorosulfonic acid (HSO₃Cl) under UV irradiation to generate sulfonyl chloride derivatives. In a typical procedure:
-
HFC-134 is reacted with excess HSO₃Cl at 80–120°C in a sealed reactor.
-
Radical initiators (e.g., di-tert-butyl peroxide) enhance the reaction rate by cleaving HFC-134’s C–H bonds.
-
The intermediate sulfonic acid is subsequently chlorinated using PCl₅ or SOCl₂ to yield the sulfonyl chloride.
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Reaction Time | 24–48 h |
| Yield | 35–45% |
| Selectivity | 70% (vs. byproducts) |
Challenges include competing side reactions, such as over-chlorination and polymer formation, which reduce yield.
Halogen Exchange Reactions
Halogen exchange offers a selective pathway by replacing fluorine atoms in pre-sulfonated intermediates with chlorine.
Sulfonyl Fluoride to Sulfonyl Chloride Conversion
Fluorinated sulfonyl fluorides serve as precursors for chloride substitution. The process involves:
-
Treating 1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride with AlCl₃ or SbCl₃ in dichloromethane at 0–5°C.
-
Maintaining a stoichiometric excess of the chloride donor (e.g., HCl) to ensure complete substitution.
Reaction Conditions:
Optimization Insights:
-
Lower temperatures (<10°C) minimize decomposition of the sulfonyl chloride.
-
Yields improve to 60–65% when using SbCl₃ due to its stronger Lewis acidity.
Multi-Step Synthesis via Intermediate Thioethers
A modular approach involves constructing the sulfonyl chloride group through sulfur-containing intermediates.
Thiolation Followed by Oxidation
-
Thioether Formation:
HFC-134 reacts with thiourea (NH₂CSNH₂) in the presence of K₂CO₃ to form a thioether intermediate. -
Oxidation-Chlorination:
The thioether is oxidized with H₂O₂/Cl₂ gas in acetic acid, converting the sulfide to sulfonyl chloride.
Critical Parameters:
| Step | Conditions | Yield |
|---|---|---|
| Thioether Synthesis | 60°C, 12 h | 50% |
| Oxidation | 0°C, Cl₂ bubbling | 40% |
This method suffers from low overall yields (20–25%) due to intermediate instability.
Electrochemical Fluorination (ECF) Routes
ECF leverages fluorine-rich environments to construct the sulfonyl chloride moiety.
Simons ECF Process
In a modified Simons cell:
-
A mixture of 1,2-dichloroethane and sulfur dioxide is electrolyzed in anhydrous HF.
-
The anode facilitates simultaneous fluorination and sulfonation, yielding the target compound.
Advantages:
-
Continuous production capability.
-
Reduced byproduct formation compared to radical methods.
Limitations:
Comparative Analysis of Methods
The table below evaluates the practicality of each synthesis route:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Sulfonation | 35–45 | 85–90 | Moderate | Low |
| Halogen Exchange | 60–65 | 90–95 | High | Moderate |
| Thioether Oxidation | 20–25 | 70–80 | Low | High |
| Electrochemical | 40–50 | 80–85 | High | Very High |
Halogen exchange emerges as the most balanced method, offering respectable yields and scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-tetrafluoroethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the fluorine atoms.
Addition Reactions: The double bonds in the ethane backbone can undergo addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Catalysts: Lewis acids and bases are often used to facilitate the reactions.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are typically used to dissolve the reactants and control the reaction environment.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines can produce sulfonamide derivatives, while reactions with alcohols can yield sulfonate esters.
Scientific Research Applications
Organic Synthesis
1,1,2,2-tetrafluoroethane-1-sulfonyl chloride is widely utilized as a reagent in organic synthesis. Its applications include:
- Preparation of Sulfonyl Fluorides: The compound acts as a precursor for various sulfonyl fluoride derivatives, which are valuable in medicinal chemistry and agrochemicals.
- Fluorinated Compounds: It facilitates the introduction of fluorinated groups into organic molecules, enhancing their stability and reactivity .
Catalysis
The compound has been studied for its role in catalysis:
- Superacids: Research indicates that partially fluorinated superacids derived from this compound exhibit advantages over traditional acids in catalytic processes . These superacids can catalyze reactions that require strong acidic conditions without the corrosive effects of conventional acids.
Pharmaceutical Applications
In pharmaceutical chemistry, this compound is employed to:
- Functionalize Drug Molecules: The ability to introduce fluorinated groups can significantly alter the pharmacokinetics and pharmacodynamics of drug candidates.
- Synthesize Fluorinated Heterocycles: It has been used in the preparation of N-fluoroalkylated nitrogen heterocycles, which are important in drug design .
Specialty Chemicals
The compound is integral in producing specialty chemicals:
- Fluorinated Polymers: It serves as a building block for synthesizing fluorinated polymers that exhibit unique thermal and chemical resistance properties.
- Surfactants: Its reactivity allows for the development of surfactants with enhanced performance characteristics in various applications.
Environmental Considerations
Due to its fluorinated nature, there are ongoing studies to assess the environmental impact of using this compound in industrial applications. Regulatory frameworks like REACH and TSCA monitor its use to mitigate potential risks associated with fluorinated compounds .
Case Studies
Case Study 1: Visible-Light-Induced Reactions
A recent study demonstrated the use of this compound in visible-light-induced three-component reactions to introduce the HCF₂CF₂ group into organic molecules. This method showcases its utility in modern synthetic chemistry while minimizing energy inputs .
Case Study 2: Development of Superacids
Research on superacids derived from this compound highlights its potential to outperform traditional acids in various catalytic processes. The findings suggest that these superacids can be effectively used in reactions that require high acidity without compromising safety or efficiency .
Mechanism of Action
The mechanism of action of 1,1,2,2-tetrafluoroethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a valuable reagent in chemical synthesis.
Comparison with Similar Compounds
Sulfonyl Chlorides
Key Differences :
- The tetrafluoroethane backbone in the target compound confers enhanced electronegativity and stability compared to aromatic or branched alkyl sulfonyl chlorides.
- Bromothiazole and fluorophenyl derivatives exhibit aromatic or heterocyclic reactivity , enabling applications in pharmaceuticals or agrochemicals, whereas the target compound’s fluorinated aliphatic structure may favor polymer or surfactant synthesis .
Fluorinated Ethane Derivatives
Key Differences :
- The sulfonyl chloride group enables nucleophilic substitution reactions (e.g., with amines), whereas halogenated alkanes like 1-chloro-1,1,2,2-tetrafluoroethane are more prone to elimination or radical-mediated degradation .
Reactivity and Stability
- Hydrolysis Sensitivity : Sulfonyl chlorides hydrolyze readily to sulfonic acids, a trait shared across the class. For example, this compound likely forms 1,1,2,2-tetrafluoroethane-1-sulfonic acid upon exposure to moisture, analogous to the hydrolysis of ethanesulfonyl fluoride derivatives to sulfonic acids .
- Thermal Stability : Fluorinated backbones generally enhance thermal stability. However, sulfonyl chlorides decompose exothermically at elevated temperatures, unlike more inert fluorinated alkanes like Freon 114B2 .
Environmental and Regulatory Considerations
- Persistence: Perfluorinated sulfonyl compounds (e.g., those in and ) are often regulated due to bioaccumulation concerns.
- Toxicity : Related fluorinated sulfonyl chlorides exhibit acute toxicity (e.g., respiratory irritation), though specific data for the target compound are unavailable. Comparatively, halogenated alkanes like Freon 114B2 are classified as VOCs with moderate toxicity .
Biological Activity
1,1,2,2-tetrafluoroethane-1-sulfonyl chloride (CAS No. 374-42-5) is a highly reactive compound characterized by its molecular formula C₂HClF₄O₂S. This compound exists as a liquid at room temperature and is primarily utilized in organic synthesis, particularly for the preparation of sulfonyl fluorides and other fluorinated compounds.
| Property | Value |
|---|---|
| Molecular Weight | 200.54 g/mol |
| IUPAC Name | 1,1,2,2-tetrafluoroethanesulfonyl chloride |
| Purity | ≥ 95% |
| InChI Key | KNVMLYXDZUGCQJ-UHFFFAOYSA-N |
The compound's reactivity stems from the presence of both the sulfonyl chloride and fluorine groups, making it a valuable reagent in various chemical reactions.
The biological activity of this compound is primarily associated with its ability to form covalent bonds through the sulfonyl chloride group. This group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of diverse derivatives. The incorporation of fluorine enhances both reactivity and stability, which is crucial in biological systems where specificity and selectivity are paramount.
Toxicological Studies
Recent studies have highlighted the potential immunotoxic effects associated with compounds similar to this compound. Research indicates that per- and polyfluoroalkyl substances (PFAS), a class to which this compound may belong due to its structural similarities, can lead to immunosuppression in laboratory animals. Functional assays have shown decreased T-cell dependent antibody responses following exposure to PFAS .
Moreover, there is growing concern regarding the long-term health impacts of such substances on human populations. Studies have linked PFAS exposure to various health issues including kidney cancer and developmental effects in children .
Immunotoxicity in Animal Models
A review of functional immunotoxicity tests in experimental animals revealed significant findings regarding the effects of PFAS on immune function. Specifically:
- Study A : Demonstrated reduced disease resistance in animals exposed to PFAS.
- Study B : Showed decreased T-cell activation and antibody production after repeated exposure to related compounds.
These findings suggest that compounds like this compound could potentially exhibit similar immunotoxic properties due to their structural characteristics and reactivity profile .
Synthetic Applications
In organic synthesis, this compound is employed for:
- Preparation of Sulfonyl Fluorides : Acts as a key reagent for synthesizing sulfonyl fluorides which are important intermediates in pharmaceutical chemistry.
- Fluorinated Compounds : Its ability to introduce fluorine into organic molecules makes it valuable for developing specialty chemicals and materials .
Comparison with Similar Compounds
The biological activity and applications of this compound can be compared with other related compounds:
| Compound | Key Characteristics |
|---|---|
| 1,1,2,2-Tetrafluoroethanesulfonic Acid | Lacks chloride; less reactive |
| 1,1-Difluoroethanesulfonyl Chloride | Similar reactivity; different applications |
The unique combination of sulfonyl chloride and fluorine groups in this compound provides distinct advantages in chemical synthesis while posing potential biological risks similar to those observed with other PFAS compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1,2,2-tetrafluoroethane-1-sulfonyl chloride, and how do reaction conditions affect yield and purity?
- Methodological Answer : The synthesis typically involves fluorination of ethane precursors followed by sulfonation with chlorosulfonic acid. Key studies (e.g., Kar et al., 2008) highlight the use of catalytic fluorination under inert atmospheres (argon/nitrogen) to minimize side reactions. Optimal yields (75–85%) are achieved at low temperatures (-10°C to 0°C) in anhydrous solvents like dichloromethane. Post-synthesis purification via fractional distillation (40–60 mmHg, 80–100°C boiling range) ensures high purity (>98%) .
Q. How does the fluorinated structure influence the reactivity of this compound in nucleophilic substitutions compared to non-fluorinated analogs?
- Methodological Answer : The electron-withdrawing fluorine atoms enhance electrophilicity at the sulfonyl group, accelerating nucleophilic attack. Kinetic studies using stopped-flow spectroscopy reveal 3–5× faster reaction rates with primary amines compared to non-fluorinated sulfonyl chlorides. However, steric hindrance from the tetrafluoroethane backbone reduces reactivity with bulky nucleophiles (e.g., tert-butylamine). Solvent polarity (e.g., THF vs. DMF) further modulates reactivity .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Fractional distillation under reduced pressure (40–60 mmHg) is preferred due to the compound’s thermal sensitivity. Crystallization from hexane/ethyl acetate (1:3 v/v) at -20°C achieves >99% purity. Analytical methods like GC-MS and ¹⁹F NMR are critical for verifying purity and detecting trace fluorinated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should combine accelerated degradation tests (40–60°C, 75% humidity) with spectroscopic monitoring (FTIR, Raman) to track hydrolysis. Contradictory shelf-life data (e.g., 6 months vs. 12 months at -20°C) often arise from trace moisture. Karl Fischer titration ensures anhydrous storage conditions, while Arrhenius modeling predicts long-term stability .
Q. What computational methods are effective for predicting reaction pathways and kinetic bottlenecks in fluorosulfonyl chloride chemistry?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Studies by Shi et al. (2005) combined DFT with experimental kinetics to explain anomalous reactivity with secondary amines, attributing it to fluorine-induced charge redistribution at the sulfonyl center .
Q. How do steric and electronic effects influence the regioselectivity of this compound in multi-step syntheses?
- Methodological Answer : Competitive reaction pathways can be mapped using Hammett plots and dual-parameter linear free-energy relationships (LFERs). For example, fluorination increases electrophilicity but reduces accessibility to bulky nucleophiles. X-ray crystallography of intermediates (e.g., sulfonamides) provides structural insights into regioselectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
